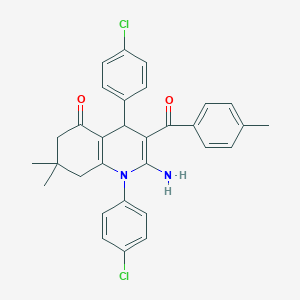
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210 due to its complex chemical structure. BML-210 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
作用机制
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BML-210 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, BML-210 can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. BML-210 has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BML-210 has a variety of biochemical and physiological effects in laboratory experiments. In addition to its anti-cancer activity, BML-210 has been shown to have anti-inflammatory and neuroprotective effects. BML-210 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the advantages of using BML-210 in laboratory experiments is its potent activity against cancer cells. BML-210 has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using BML-210 is its complex chemical structure, which can make it difficult to synthesize and purify. Additionally, the mechanism of action of BML-210 is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are many potential future directions for research on BML-210. One area of research could focus on the development of new synthesis methods for BML-210 that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of BML-210 that have improved activity and selectivity against cancer cells. Additionally, further research could be done to better understand the mechanism of action of BML-210 and its effects on different signaling pathways in cells.
合成方法
The synthesis of BML-210 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-chlorobenzophenone, 4-methylbenzoyl chloride, and 2-amino-3,5-dimethylpyridine. The synthesis involves the reaction of these starting materials with various reagents and catalysts to produce the final product. The synthesis of BML-210 is a complex process that requires specialized knowledge and equipment.
科学研究应用
BML-210 has been studied extensively for its potential applications in scientific research. One of the most promising applications of BML-210 is in the field of cancer research. BML-210 has been shown to have potent anti-cancer activity in laboratory experiments. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BML-210 has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammation.
属性
产品名称 |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
分子式 |
C31H28Cl2N2O2 |
分子量 |
531.5 g/mol |
IUPAC 名称 |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H28Cl2N2O2/c1-18-4-6-20(7-5-18)29(37)28-26(19-8-10-21(32)11-9-19)27-24(16-31(2,3)17-25(27)36)35(30(28)34)23-14-12-22(33)13-15-23/h4-15,26H,16-17,34H2,1-3H3 |
InChI 键 |
YKRFUBBMPKUJRU-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![4-(2,5-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304290.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)


![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)